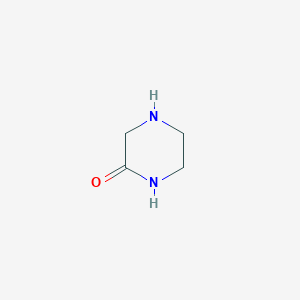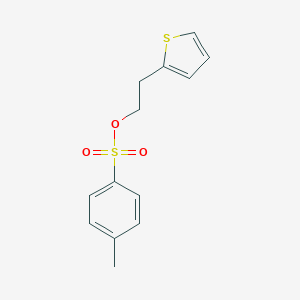
2-(2-噻吩基)乙基对甲苯磺酸酯
描述
Synthesis Analysis
The synthesis of related compounds, such as poly(2,5-di-(-2-thienyl)-pyrrole) doped with para-toluene sulphonate, involves electrochemical methods. These compounds exhibit electrical conductivities that vary with the concentration of the electrolyte and the voltage used in the synthesis process. Such polymers are found to be soluble in certain solvents like acetonitrile and acetone and exhibit characteristic rough structures due to the conditions occurring during synthesis (Mcleod et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds involving toluene-p-sulphonate as a ligand has been elucidated through crystal structure determinations. For instance, in complexes where toluene-p-sulphonate acts as a bridging ligand between metal-metal bonds, the structural analysis provides insights into the coordination chemistry and the spatial arrangement of molecules (Clegg, Akhter, & Garner, 1984).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Thienyl)ethyl toluene-p-sulphonate derivatives, such as the solvolysis in methanol of related compounds, lead to products with specific structures and facilitate further chemical transformations. These reactions and the resulting products' structures have been confirmed through synthesis and are instrumental in understanding the compound's reactivity and potential applications (Greene & Lewis, 1968).
Physical Properties Analysis
The physical properties of materials derived from 2-(2-Thienyl)ethyl toluene-p-sulphonate, such as polymers, are significantly influenced by their synthesis methods and the incorporation of sulphonate groups. These properties include solubility in various solvents, electrical conductivity, and thermal stability, which are critical for applications in areas like catalysis and material science (Králik et al., 1995).
Chemical Properties Analysis
The chemical properties of compounds related to 2-(2-Thienyl)ethyl toluene-p-sulphonate, such as their reactivity towards different reagents, ability to undergo various chemical transformations, and the stability of the resulting products, are pivotal in understanding the compound's utility in synthetic chemistry and materials science. Studies exploring these aspects provide insights into the compound's potential applications and the mechanisms underlying its reactivity (Ostrowska-Gumkowska & Ostrowska-Czubenko, 1994).
科学研究应用
甾体对甲苯磺酸酯:埃文斯和赫西 (1969) 的一项研究讨论了甾体对甲苯磺酸酯中对甲苯磺酰氧基团被 2-羟乙基甲基氨基基团取代,表明了它们不同的性质 (埃文斯和赫西,1969)。
金属-金属键桥接配体:克莱格、阿赫特和加纳 (1984) 描述了对甲苯磺酸酯在某些铑配合物的晶体结构中用作金属-金属键桥接配体 (克莱格、阿赫特和加纳,1984)。
与硫亲核试剂的反应:汉森和森宁 (1980) 研究了对甲苯磺酸硫代酸酐与硫亲核试剂的反应,导致形成乙氧羰基硫代对甲苯磺酰二硫化物 (汉森和森宁,1980)。
聚合过程:布卢尔等人 (1975) 研究了 2,4-己二炔-1,6-二醇的双-(对甲苯磺酸酯) 的固态聚合,导致形成无规聚合物 (布卢尔等人,1975)。
导电聚合物:麦克劳德等人 (1986) 研究了聚 (2,5-二-(-2-噻吩基)-吡咯) 的合成、电化学聚合和性质,该材料在某些溶剂中显示出电导率和溶解性 (麦克劳德等人,1986)。
湿度传感材料:库尔卡尼和维斯瓦纳特 (2007) 探索了掺杂磺酸的聚 (N-乙基苯胺) 作为一种潜在的湿度传感材料,具有良好的电导率和热激活行为 (库尔卡尼和维斯瓦纳特,2007)。
属性
IUPAC Name |
2-thiophen-2-ylethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPRKWVEMYDPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193429 | |
| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)ethyl toluene-p-sulphonate | |
CAS RN |
40412-06-4 | |
| Record name | 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40412-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneethanol tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040412064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Thienyl)ethyl toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-thienyl)ethyl toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEETHANOL TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKB7RKL3U8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate and are there any interesting structural features observed in its crystal form?
A1: 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate is a molecule containing a thiophene ring and a benzene ring connected by an ethyl sulfonate linker. The molecular formula is C13H14O3S2. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

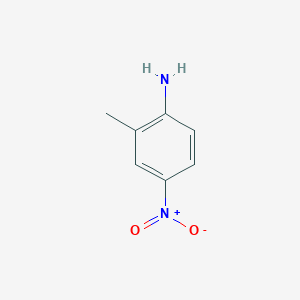
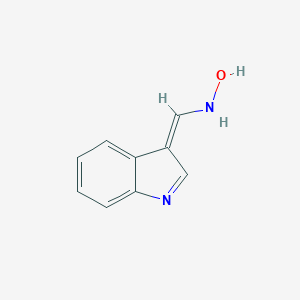
![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)
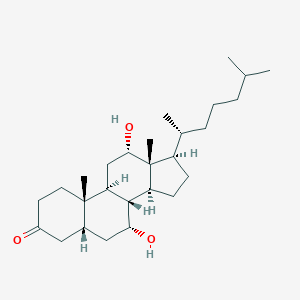
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)



![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
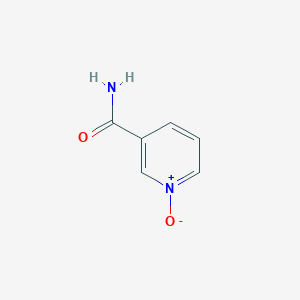
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
